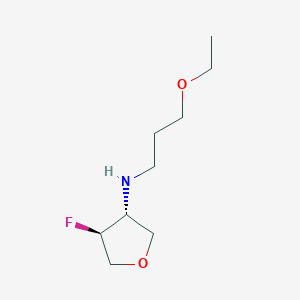
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-(2-hydroxyethyl)acetamide
Übersicht
Beschreibung
This compound, also known as AE C656948-7-hydroxy or Fluopyram M08, is a chemical transformation product . It has a molecular mass of 412.72 and a chemical formula of C₁₆H₁₁ClF₆N₂O₂ . It is a metabolite type found in soil, animals, rats, and plants .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-2-yl group attached to a trifluoromethyl group, a chloro group, and a 2,2-difluoro-N-(2-hydroxyethyl)acetamide group .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Compounds with trifluoromethyl groups, like the one , are often found in pharmaceuticals . The trifluoromethyl group can enhance the biological activity of drugs, improve their stability, and modify their physicochemical properties . Therefore, this compound could potentially be used in the development of new drugs.
Agrochemical Applications
Trifluoromethylated pyridines, such as the one in this compound, are commonly used in agrochemicals . They can be used to create pesticides, herbicides, and fungicides .
Material Science
The trifluoromethyl group can also be used in material science. It can alter the properties of materials, making them more resistant to heat and chemicals .
Biochemical Research
This compound could be used in biochemical research, particularly in studies related to enzyme inhibition. Trifluoromethyl groups are often used in enzyme inhibitors, which are substances that decrease the rate of enzyme reactions .
Chemical Synthesis
In chemical synthesis, trifluoromethylated compounds are often used as building blocks. They can be used to synthesize a wide range of other compounds .
Environmental Science
In environmental science, this compound could be used in studies related to pollution. Trifluoromethylated compounds are often used as tracers in environmental studies .
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF5N2O2/c11-6-3-5(10(14,15)16)4-18-7(6)9(12,13)8(20)17-1-2-19/h3-4,19H,1-2H2,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISJQPWOFLESHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C(=O)NCCO)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-(2-hydroxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531522.png)
![(3S,4R)-4-[(2,2,2-trifluoroethyl)amino]oxolan-3-ol](/img/structure/B1531525.png)
![(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1531526.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)

![2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B1531531.png)
![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)
![6-Phenyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1531535.png)



amine](/img/structure/B1531541.png)

